3-(2-chlorophenyl)-5-methyl-N-[3-(2-phenylmorpholin-4-yl)propyl]-1,2-oxazole-4-carboxamide
Description
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-[3-(2-phenylmorpholin-4-yl)propyl]-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN3O3/c1-17-22(23(27-31-17)19-10-5-6-11-20(19)25)24(29)26-12-7-13-28-14-15-30-21(16-28)18-8-3-2-4-9-18/h2-6,8-11,21H,7,12-16H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJOBPFPXLVWGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCCCN3CCOC(C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-5-methyl-N-[3-(2-phenylmorpholin-4-yl)propyl]-1,2-oxazole-4-carboxamide typically involves multiple steps. One common method includes the formation of the oxazole ring through a cyclization reaction. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-5-methyl-N-[3-(2-phenylmorpholin-4-yl)propyl]-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s reactivity.
Substitution: This reaction can replace one functional group with another, modifying the compound’s characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
3-(2-chlorophenyl)-5-methyl-N-[3-(2-phenylmorpholin-4-yl)propyl]-1,2-oxazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used to study the effects of specific functional groups on biological activity.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-5-methyl-N-[3-(2-phenylmorpholin-4-yl)propyl]-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to specific effects.
Comparison with Similar Compounds
Similar Compounds
3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide: Lacks the phenylmorpholinyl group, resulting in different properties.
3-(2-phenylmorpholin-4-yl)propyl-1,2-oxazole-4-carboxamide: Lacks the chlorophenyl group, leading to different reactivity.
Uniqueness
The unique combination of functional groups in 3-(2-chlorophenyl)-5-methyl-N-[3-(2-phenylmorpholin-4-yl)propyl]-1,2-oxazole-4-carboxamide gives it distinct properties that are not found in similar compounds. This makes it valuable for specific applications where these properties are desired.
Biological Activity
The compound 3-(2-chlorophenyl)-5-methyl-N-[3-(2-phenylmorpholin-4-yl)propyl]-1,2-oxazole-4-carboxamide belongs to the oxazole family, which has garnered attention for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this specific compound, supported by relevant data tables and research findings.
Chemical Structure
The chemical structure of the compound is crucial for understanding its biological activity. The oxazole ring contributes to its pharmacological properties, while the presence of the chlorophenyl and phenylmorpholine moieties enhances its interaction with biological targets.
Anticancer Activity
Research indicates that oxazole derivatives exhibit significant anticancer properties. In particular, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines.
Case Study:
In vitro studies on related oxazole derivatives demonstrated cytotoxic effects against prostate cancer cell lines LNCaP and PC3. For instance, a meta-substituted oxazole derivative showed an IC50 value of 0.03 μM against LNCaP cells and 0.08 μM against PC3 cells after five days of exposure .
Table 1: Anticancer Activity of Related Oxazole Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Meta-substituted oxazole | LNCaP | 0.03 |
| Meta-substituted oxazole | PC3 | 0.08 |
Antimicrobial Activity
Oxazoles are also noted for their antimicrobial properties. A review highlighted that certain oxazole derivatives possess potent activity against various bacterial strains.
Table 2: Antimicrobial Activity Data
| Compound | MIC (µg/ml) | Target Organism |
|---|---|---|
| Compound 11 | 1.6 | C. albicans |
| Compound 12 | 0.8 | C. tropicalis |
| Compound 15 | 20 | S. aureus |
| Compound 16 | 18 | E. coli |
The above table illustrates the minimum inhibitory concentrations (MIC) of selected compounds against common pathogens, indicating their potential as antimicrobial agents .
The biological activity of oxazole derivatives is often attributed to their ability to interfere with cellular processes such as DNA replication, protein synthesis, and enzyme activity. For example, some studies suggest that these compounds may induce apoptosis in cancer cells by activating specific signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
